molecular formula C6H5ClIN B8226561 2-Chloro-3-iodoaniline

2-Chloro-3-iodoaniline

Cat. No.: B8226561
M. Wt: 253.47 g/mol
InChI Key: GGDLKPRIUZCGNE-UHFFFAOYSA-N
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Description

2-Chloro-3-iodoaniline is an organic compound with the molecular formula C6H5ClIN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and iodine atoms at the 2 and 3 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodoaniline typically involves a multi-step process starting from 2-chloro-6-nitroaniline. The nitro group is first reduced to an amine, followed by diazotization and subsequent iodination to introduce the iodine atom at the desired position .

Industrial Production Methods: In industrial settings, the synthesis may involve the use of palladium-catalyzed amination reactions or other catalytic processes to achieve high yields and purity. The reaction conditions often include the use of solvents like methanol or ethanol and reagents such as sodium nitrite and iodine.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-iodoaniline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include substituted anilines, biaryl compounds, and various heterocyclic derivatives.

Scientific Research Applications

2-Chloro-3-iodoaniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodoaniline involves its ability to undergo various chemical transformations due to the presence of reactive chlorine and iodine atoms. These atoms can participate in electrophilic and nucleophilic reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    2-Chloroaniline: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    3-Iodoaniline: Lacks the chlorine atom, affecting its reactivity and applications.

    2-Bromo-3-iodoaniline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.

Uniqueness: 2-Chloro-3-iodoaniline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and versatility in synthetic applications. This dual halogenation allows for a broader range of chemical transformations compared to its mono-halogenated counterparts .

Properties

IUPAC Name

2-chloro-3-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-6-4(8)2-1-3-5(6)9/h1-3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDLKPRIUZCGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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